molecular formula C17H18D3NO B1148623 Diphenhydramine-d3 CAS No. 170082-18-5

Diphenhydramine-d3

Cat. No.: B1148623
CAS No.: 170082-18-5
M. Wt: 258.37
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Description

Diphenhydramine-d3 is a deuterated form of diphenhydramine, an antihistamine commonly used to treat allergies, insomnia, and motion sickness. The deuterium atoms replace three hydrogen atoms in the diphenhydramine molecule, making it useful as an internal standard in mass spectrometry and other analytical techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenhydramine-d3 involves the incorporation of deuterium atoms into the diphenhydramine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. One common method involves the reaction of diphenhydramine with deuterated methyl iodide (CD3I) in the presence of a base, such as potassium carbonate, to replace the hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is optimized for high yield and purity, often employing advanced techniques such as continuous-flow reactors and real-time analytical monitoring to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Diphenhydramine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Diphenhydramine-d3 is widely used in scientific research due to its stability and isotopic labeling. Applications include:

Mechanism of Action

Diphenhydramine-d3, like diphenhydramine, exerts its effects primarily through antagonism of H1 histamine receptors. This action blocks the effects of histamine, reducing symptoms of allergic reactions such as itching, swelling, and vasodilation. Additionally, this compound may interact with other neurotransmitter systems, including dopamine, norepinephrine, and serotonin, contributing to its sedative and antiemetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenhydramine-d3 is unique due to its isotopic labeling, which makes it particularly valuable in analytical applications. The presence of deuterium atoms allows for precise quantification and tracking in complex biological matrices, providing an advantage over non-deuterated analogs .

Biological Activity

Diphenhydramine-d3 is a deuterated analog of diphenhydramine, a first-generation antihistamine widely used for its antihistaminic, sedative, and anticholinergic properties. The incorporation of deuterium isotopes in this compound alters its pharmacokinetic profile, potentially enhancing its stability and affecting its metabolism compared to the non-deuterated form.

  • Molecular Formula : C₁₇H₂₁D₃ClN₄O
  • Molecular Weight : Approximately 294.83 g/mol
  • Solubility : Soluble in water, forming acidic solutions.

Diphenhydramine acts primarily as a selective antagonist of the histamine H1 receptor. This mechanism is crucial for its efficacy in alleviating allergic symptoms such as sneezing, runny nose, and itching. Additionally, it exhibits anticholinergic effects, which contribute to its sedative properties.

Pharmacokinetics

The pharmacokinetic parameters of this compound include:

  • Oral Bioavailability : Ranges from 40% to 60%
  • Peak Plasma Concentration (Tmax) : Achieved within 2 to 3 hours post-administration
  • Half-Life : Approximately 8.5 hours
  • Volume of Distribution (Vd) : 522.5 ± 245.7 L

These parameters indicate that this compound has a significant systemic presence after administration, which can be beneficial for therapeutic applications.

Biological Activities

This compound exhibits various biological activities beyond its antihistaminic effects:

  • Antihistaminic Activity : Effectively blocks H1 receptors, reducing allergic responses.
  • Sedative Effects : Induces drowsiness, making it useful for treating insomnia.
  • Anticholinergic Effects : Can lead to side effects such as dry mouth and urinary retention.

Case Study: Diphenhydramine Overdose

A notable case report detailed a near-fatal overdose involving diphenhydramine, emphasizing the compound's potential for severe neurological side effects. A 24-year-old female ingested an excessive dose leading to recurrent seizures and cardiac arrest. The patient received sodium bicarbonate therapy, which contributed to her recovery. This case highlights the importance of understanding diphenhydramine's pharmacodynamics and the critical need for rapid intervention in overdose scenarios .

Research Findings

Recent studies have explored the pharmacokinetic differences between diphenhydramine and its deuterated form:

  • A study using positron emission tomography (PET) demonstrated that this compound can serve as a selective probe to evaluate drug transport across the blood-brain barrier (BBB). The results indicated that the kinetics of this compound were not significantly influenced by other central nervous system targets, confirming its specificity as an H+-antiporter substrate .
  • Another investigation into the metabolic pathways of deuterated compounds suggested that deuteration may alter the metabolic stability and clearance rates of drugs, potentially leading to prolonged therapeutic effects .

Summary Table of Biological Activities

Activity TypeDescription
AntihistaminicBlocks H1 receptors to alleviate allergies
SedativeInduces drowsiness for sleep aid
AnticholinergicCauses side effects like dry mouth
Neurological EffectsPotential for seizures in overdose cases

Properties

IUPAC Name

2-benzhydryloxy-N-methyl-N-(trideuteriomethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVUWRFHKOJYTH-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701016190
Record name Diphenhydramine-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170082-18-5
Record name Diphenhydramine-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 170082-18-5
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